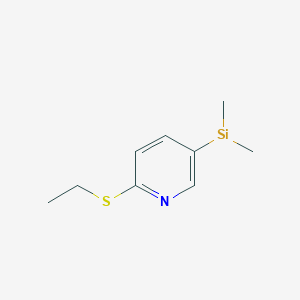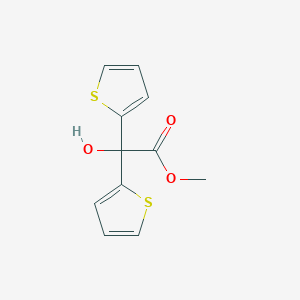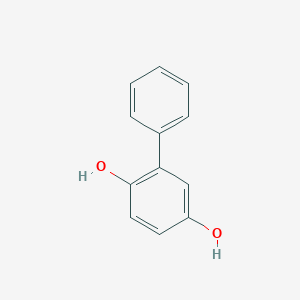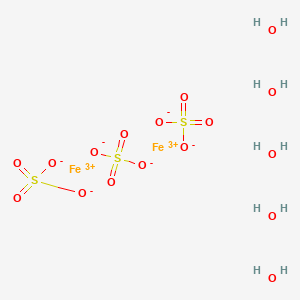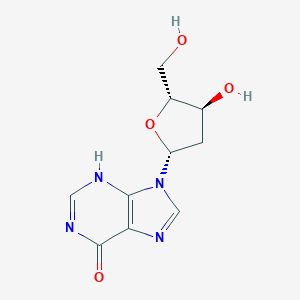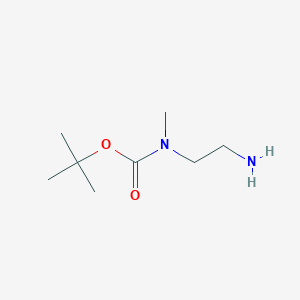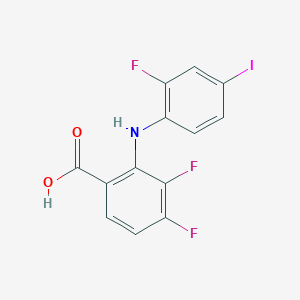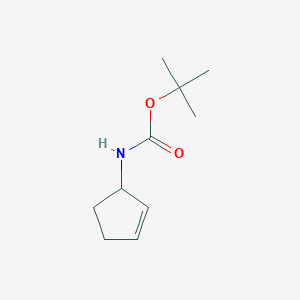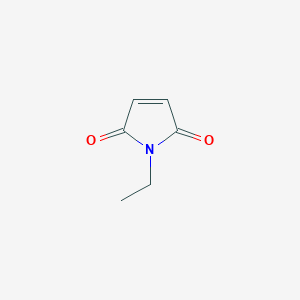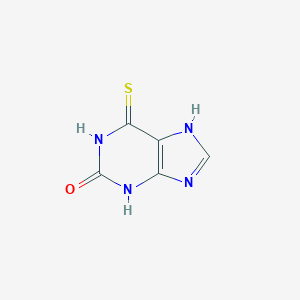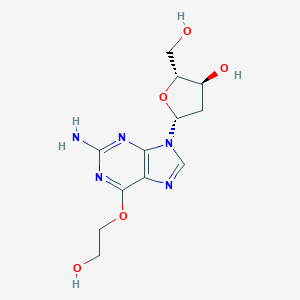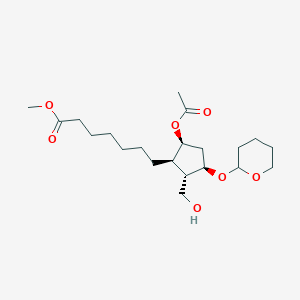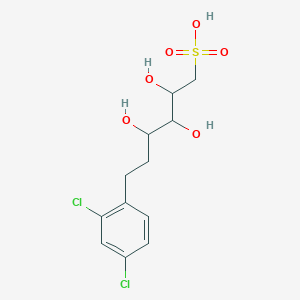
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, also known as Tiron, is a chelating agent that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 290.16 g/mol. Tiron has been found to have a variety of applications in research, including its use as a metal chelator, antioxidant, and radical scavenger. In
作用机制
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid works by binding to metal ions and removing them from solution. It does this by forming stable complexes with the metal ions, which are then removed from the system through precipitation or filtration. 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid also works as an antioxidant by donating electrons to free radicals, neutralizing their harmful effects. Finally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid acts as a radical scavenger by reacting with free radicals and preventing them from causing damage to cells.
生化和生理效应
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has been found to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and prevent cell death. 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has also been found to have neuroprotective effects, and has been shown to protect against the damage caused by ischemia and reperfusion injury. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has been found to have anti-cancer properties, and has been shown to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid in lab experiments is its ability to chelate metal ions. This makes it a useful tool for studying the effects of metal ions on biological systems. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid is relatively inexpensive and easy to obtain, making it a cost-effective choice for many experiments. However, one limitation of using 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid is that it can interfere with other chelating agents, making it difficult to use in conjunction with other compounds. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid can be toxic at high concentrations, so care must be taken when handling and using it in experiments.
未来方向
There are many potential future directions for research involving 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid. One area of interest is the use of 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid as a potential therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid could be used to develop new treatments for metal toxicity and oxidative stress. Finally, further research could be done to investigate the mechanisms of action of 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, and to identify new applications for this versatile compound.
Conclusion:
In conclusion, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, or 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, is a chelating agent that has a variety of applications in scientific research. It is a useful tool for studying the effects of metal ions on biological systems, and has been found to have antioxidant and radical scavenging properties. 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has a variety of biochemical and physiological effects, and has potential applications in the development of new therapies for a variety of diseases. While there are some limitations to using 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid in lab experiments, its versatility and low cost make it a valuable tool for many researchers.
合成方法
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid can be synthesized through a simple reaction between 2,4-dichlorophenol and hexanedioic acid. The reaction takes place in the presence of sodium hydroxide and sulfuric acid, and the resulting product is then purified through recrystallization. The chemical structure of 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid is shown below:
科学研究应用
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has been widely used in scientific research due to its ability to chelate metal ions. It has been used to study the effects of metal ions on biological systems, as well as to investigate the mechanisms of metal toxicity. 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has also been found to have antioxidant properties, and has been used to study the effects of oxidative stress on cells. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has been used as a radical scavenger, and has been found to be effective in protecting cells from damage caused by free radicals.
属性
CAS 编号 |
141240-46-2 |
|---|---|
产品名称 |
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid |
分子式 |
C12H16Cl2O6S |
分子量 |
359.2 g/mol |
IUPAC 名称 |
6-(2,4-dichlorophenyl)-2,3,4-trihydroxyhexane-1-sulfonic acid |
InChI |
InChI=1S/C12H16Cl2O6S/c13-8-3-1-7(9(14)5-8)2-4-10(15)12(17)11(16)6-21(18,19)20/h1,3,5,10-12,15-17H,2,4,6H2,(H,18,19,20) |
InChI 键 |
RZHBRWSVUJWTRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(C(C(CS(=O)(=O)O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(C(C(CS(=O)(=O)O)O)O)O |
同义词 |
6-(2,4-dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid 6-(2,4-dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, monosodium salt DCPTHS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



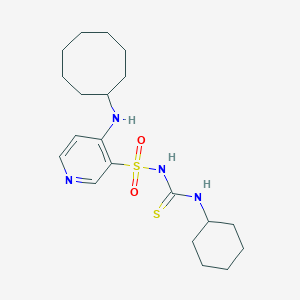
![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)
